

An In-depth Technical Guide to 5-Ethylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethylpyridin-2-amine**

Cat. No.: **B025451**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Ethylpyridin-2-amine** (CAS No. 19842-07-0), a key pyridine derivative utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery and development. Safety and handling information are also included to ensure its proper use in a laboratory setting. The information is presented to support researchers and professionals in leveraging this compound for their scientific endeavors.

Chemical and Physical Properties

5-Ethylpyridin-2-amine is a substituted pyridine with an ethyl group at the 5-position and an amine group at the 2-position. Its properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	19842-07-0	[1]
Molecular Formula	C ₇ H ₁₀ N ₂	[2]
Molecular Weight	122.17 g/mol	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	90-92 °C at 3 Torr	
Density	1.037 g/cm ³ (predicted)	
pKa	7.06 (predicted)	

Table 2: Spectroscopic Data

Type	Data	Reference
¹ H NMR	(DMSO-d6, 400 MHz) δ 7.74 (s, 1H), 7.25 (dd, 1H), 6.40 (d, 1H), 5.67 (br. s, 2H), 2.39 (q, 2H), 1.10 (t, 3H)	

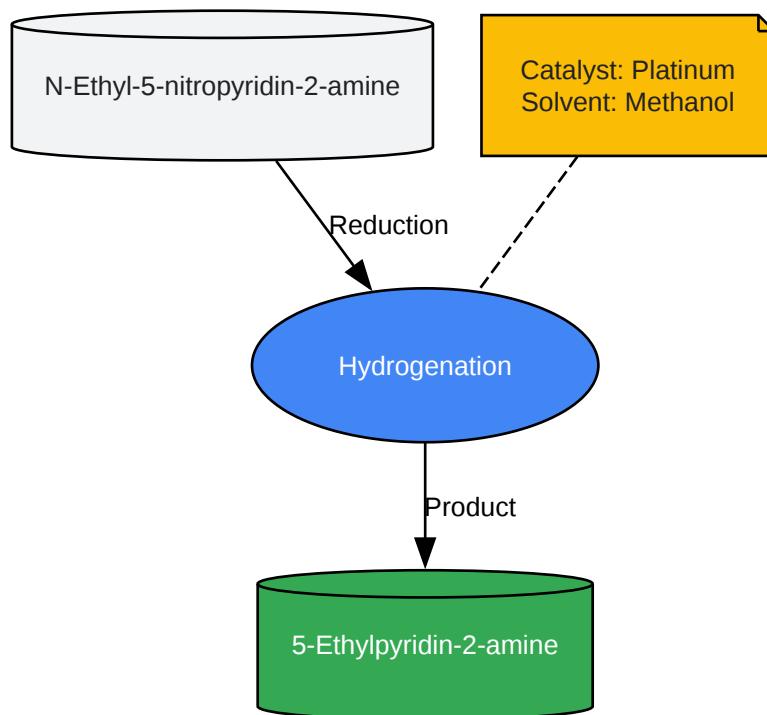
Synthesis and Experimental Protocols

The synthesis of **5-Ethylpyridin-2-amine** can be achieved through various synthetic routes. A common method involves the reduction of a corresponding nitro-pyridine precursor.

Experimental Protocol: Synthesis via Reduction

A general method for the synthesis of 2-amino pyridines involves the hydrogenation of the corresponding nitro compound.

Materials:


- N-Ethyl-5-nitropyridin-2-amine[\[3\]](#)
- Methanol

- Platinum-based catalyst (e.g., Platinum on carbon)
- Hydrogen gas source
- Standard laboratory glassware and hydrogenation apparatus

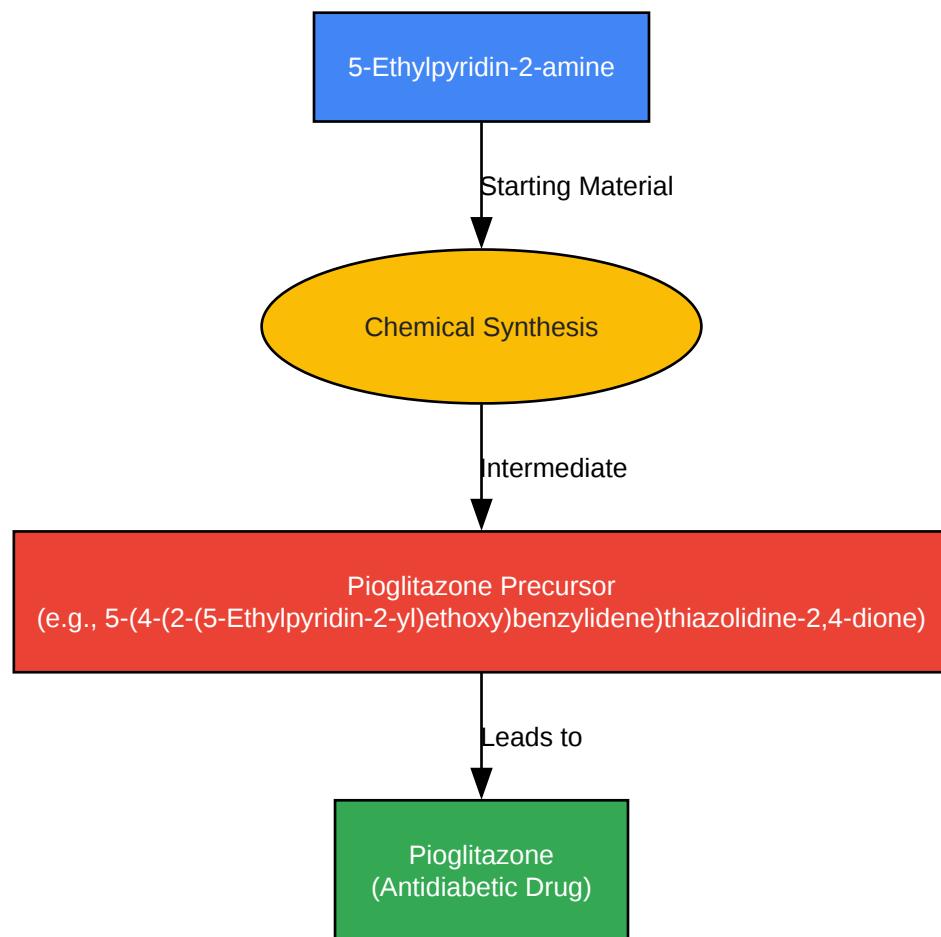
Procedure:

- Dissolve N-Ethyl-5-nitropyridin-2-amine in methanol in a suitable reaction vessel.
- Add a catalytic amount of a platinum-based catalyst.
- Place the reaction mixture under a hydrogen atmosphere at standard pressure and room temperature.[4]
- Monitor the reaction for the uptake of the theoretical amount of hydrogen.[4]
- Upon completion, filter the reaction mixture to remove the catalyst.[4]
- Concentrate the filtrate under reduced pressure to yield the crude product.[4]
- The resulting residue of **5-Ethylpyridin-2-amine** can be used in subsequent steps without further purification.[4]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Ethylpyridin-2-amine** via hydrogenation.


Applications in Drug Discovery and Development

5-Ethylpyridin-2-amine serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its primary application is as a pharmaceutical intermediate.

A notable example of its use is in the synthesis of precursors for the antidiabetic drug Pioglitazone.^{[5][6]} The 5-ethylpyridin-2-yl moiety is a key structural component of a major metabolite of Pioglitazone.^{[7][8]} This highlights the importance of **5-Ethylpyridin-2-amine** in accessing biologically active scaffolds.

While direct biological activity or specific signaling pathway modulation by **5-Ethylpyridin-2-amine** itself is not extensively documented in publicly available literature, its role as a precursor underscores its significance in medicinal chemistry. The structural motif it provides is evidently important for the biological activity of the final drug products.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Role of **5-Ethylpyridin-2-amine** in the synthesis of a Pioglitazone precursor.

Safety and Handling

Appropriate safety precautions should be taken when handling **5-Ethylpyridin-2-amine**.

Table 3: Hazard Information

Hazard	Description	Reference
GHS Pictograms	Warning	[3]
Hazard Statements	Harmful if swallowed. Causes serious eye irritation.	[3]
Precautionary Statements	<p>Wear protective gloves/protective clothing/eye protection/face protection.</p> <p>Keep away from heat/sparks/open flames/hot surfaces. - No smoking. Use only outdoors or in a well-ventilated area.</p>	[9]

Handling and Storage:

- Handle in a well-ventilated area.[\[9\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[9\]](#)
- Keep the container tightly closed in a dry, cool, and well-ventilated place.[\[9\]](#)
- Store away from incompatible materials such as acids, strong bases, and oxidizing agents.[\[9\]](#)

First Aid Measures:

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[\[9\]](#)
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move the person into fresh air.
- If swallowed: Do NOT induce vomiting. Get medical attention.[\[9\]](#)

Conclusion

5-Ethylpyridin-2-amine is a valuable chemical intermediate with established applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information to support its use in research and development. While further investigation into its direct biological effects may be warranted, its role as a synthetic building block is well-defined and critical for the production of certain therapeutics. Researchers and drug development professionals can utilize the information presented herein for the safe and effective application of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19842-07-0|5-Ethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 5-Ethylpyridin-2-amine | C7H10N2 | CID 9812777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-5-nitropyridin-2-amine | C7H9N3O2 | CID 97558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Ethylpyridin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025451#5-ethylpyridin-2-amine-cas-number-and-properties\]](https://www.benchchem.com/product/b025451#5-ethylpyridin-2-amine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com